

# Primary, secondary, and tertiary cocoamines explained

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## Compound of Interest

Compound Name: *Cocoamine*

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An In-depth Technical Guide to Primary, Secondary, and Tertiary **Cocoamines**

## Introduction

**Cocoamines** are a class of fatty amines derived from the fatty acids of coconut oil.[1] They are oleochemicals, typically composed of a mixture of alkyl chains with lengths ranging from C8 to C18, with C12 (lauric acid) and C14 (myristic acid) being the most prevalent.[1][2] These amines are categorized into primary, secondary, and tertiary forms based on the number of alkyl or other organic groups attached to the nitrogen atom. Their amphiphilic nature, possessing a hydrophobic alkyl chain and a hydrophilic amine head, makes them valuable intermediates in the synthesis of a wide array of surfactants and other specialty chemicals.[3] [4] This guide provides a detailed exploration of the synthesis, properties, applications, and analysis of primary, secondary, and tertiary **cocoamines** for researchers, scientists, and drug development professionals.

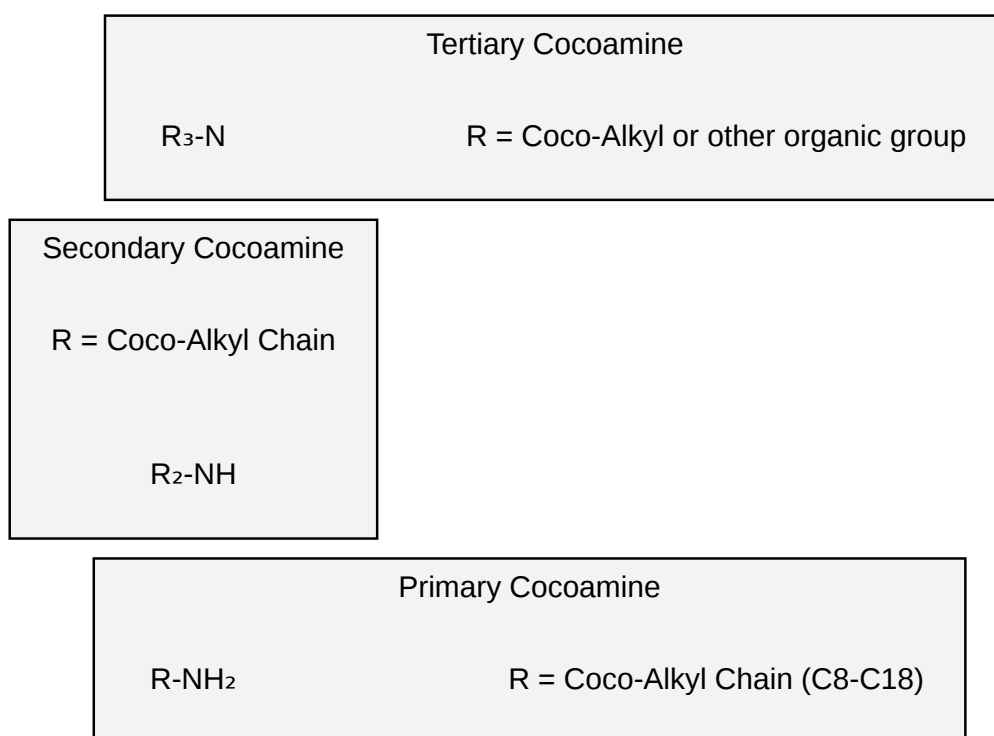
## Chemical Structure and Classification

The classification of **cocoamines** depends on the degree of substitution at the nitrogen atom.

- **Primary Cocoamines:** The nitrogen atom is bonded to one coco-alkyl group and two hydrogen atoms ( $R-NH_2$ ). They are the direct products of the amination of coconut fatty acids.

- Secondary **Cocoamines**: The nitrogen atom is bonded to two coco-alkyl groups and one hydrogen atom ( $R_2-NH$ ). These are typically formed when primary amines are further alkylated.
- Tertiary **Cocoamines**: The nitrogen atom is bonded to three organic groups ( $R_3-N$ ). These can be three coco-alkyl groups or a combination of coco-alkyl groups and other substituents, such as hydroxyethyl groups derived from ethoxylation.

Figure 1. Chemical Structures of Cocoamine Types



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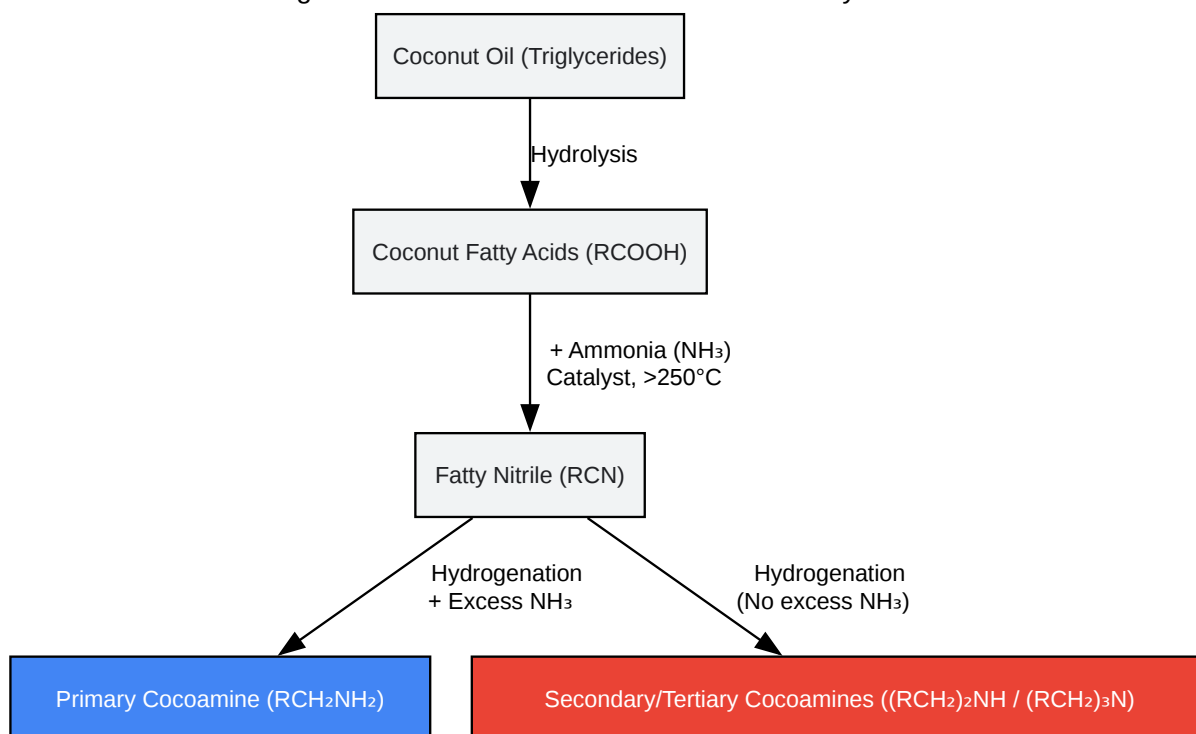
## Synthesis and Production

The industrial production of fatty amines like **cocoamine** is most commonly achieved through the Nitrile Process.<sup>[1]</sup> This process begins with natural fats and oils, in this case, coconut oil.<sup>[1]</sup>

## Nitrile Process Workflow

- **Fatty Acid Production:** Coconut oil triglycerides are hydrolyzed to yield a mixture of fatty acids and glycerol.
- **Nitrile Formation:** The fatty acids are reacted with ammonia at high temperatures ( $>250\text{ }^{\circ}\text{C}$ ) in the presence of a metal oxide catalyst (e.g., alumina) to produce fatty nitriles ( $\text{R-C}\equiv\text{N}$ ).<sup>[1]</sup>
- **Hydrogenation:** The fatty nitriles are subsequently hydrogenated to form amines using catalysts like Raney nickel.<sup>[1]</sup> The specific type of amine produced is controlled by the reaction conditions.<sup>[1]</sup>
  - **Primary Amines:** Conducting the hydrogenation in the presence of excess ammonia favors the formation of primary amines ( $\text{R-CH}_2\text{NH}_2$ ).<sup>[1]</sup>
  - **Secondary and Tertiary Amines:** In the absence of excess ammonia, the reaction yields a mixture of secondary ( $(\text{R-CH}_2)_2\text{NH}$ ) and tertiary ( $(\text{R-CH}_2)_3\text{N}$ ) amines.<sup>[1]</sup>

Figure 2. The Nitrile Process for Cocoamine Synthesis



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Figure 2. The Nitrile Process for **Cocoamine** Synthesis

## Synthesis of Tertiary Amine Ethoxylates

A commercially significant class of tertiary **cocoamines** is produced through the ethoxylation of primary **cocoamines**. In this process, ethylene oxide is reacted with the primary amine, leading to the addition of hydroxyethyl groups to the nitrogen atom, forming products like N,N-bis(2-hydroxyethyl)-N-cocoalkylamine.[5][6] These are often referred to as ethoxylated **cocoamines**.

## Physicochemical Properties

The properties of **cocoamines** vary based on their classification and the specific distribution of alkyl chain lengths. The following table summarizes typical specifications for primary and a representative tertiary **cocoamine**. Data for pure secondary **cocoamines** is less commonly specified as they are often produced and used in mixtures.

Property	Primary Cocoamine	Tertiary Cocoamine (Ethoxylated)
CAS Number	61788-46-3[7][8]	61791-14-8
Appearance	Colorless to pale yellow liquid or paste[4][7][8]	Liquid (Color $\leq$ 10 Gardner)[5]
Amine Content	$\geq$ 98% Primary Amine[8][9]	$\geq$ 98% Tertiary Amine[5]
Total Amine Value	275-297 mgKOH/g[8]	N/A (Specified by Equivalent Mass)
Equivalent Mass	N/A	408-440 g/eq[5]
Iodine Value	$\leq$ 12.0 g I <sub>2</sub> /100g[8]	N/A
Water Content	$\leq$ 0.5%[8][9]	$\leq$ 1.0%[5]
Melting Point	10–25 °C[7]	N/A
Boiling Point	$>$ 170 °C (decomposes)[7][10]	N/A
Solubility	Insoluble in water; soluble in organic solvents[7][10]	Dispersible/Soluble in water

## Applications

The distinct properties of primary, secondary, and tertiary **cocoamines** lead to their use in a diverse range of industrial and commercial applications.

- Primary **Cocoamines** are foundational intermediates.[11] They are crucial in synthesizing cationic surfactants, amphoteric surfactants, and quaternary ammonium compounds.[7] Their primary applications include:
  - Mineral Flotation: Acting as collection agents, particularly for ores like copper, by selectively binding to mineral surfaces.[4][7]
  - Corrosion Inhibition: Forming protective films on metal surfaces, widely used in oilfield chemicals and lubricants.[7][8]

- Asphalt Emulsifiers: Improving the adhesion of asphalt to aggregates in road construction. [\[7\]](#)
- Fertilizer Additives: Serving as anti-caking agents. [\[11\]](#)
- Chemical Intermediates: Precursors for producing fatty amine derivatives like amides and amine oxides. [\[7\]](#)
- Secondary **Cocoamines**, often present in mixtures with primary and tertiary amines, share many of these applications. Traditional synthesis methods often produce mixtures, and their reactivity is utilized in various derivatization reactions. [\[1\]](#)[\[12\]](#)
- Tertiary **Cocoamines** and their derivatives have distinct uses:
  - Catalysis: They are extensively used as catalysts to control reaction kinetics in the production of polyurethane foams and for curing epoxy resins. [\[13\]](#)
  - Surfactants & Emulsifiers: Ethoxylated tertiary **cocoamines** are non-ionic or cationic (at low pH) surfactants used in textile processing, agrochemical formulations, and industrial cleaners for their emulsifying, dispersing, and antistatic properties. [\[13\]](#)[\[14\]](#)
  - Corrosion Inhibition: They are also effective corrosion inhibitors in various industrial settings. [\[13\]](#)

## Experimental Protocols

Accurate characterization of **cocoamines** is essential for quality control and research. Titration and gas chromatography are two fundamental analytical techniques employed.

### Determination of Amine Value by Titration

This protocol provides a general method for determining the total amine value, a measure of the total basic nitrogen content.

- Principle: The basic amine groups are titrated with a standardized acid, typically hydrochloric acid (HCl) or perchloric acid, in a non-aqueous solvent. The endpoint is determined potentiometrically or with a colorimetric indicator. Potentiometric titration is often preferred for accuracy. [\[15\]](#)[\[16\]](#)

- Apparatus:
  - Automatic potentiometric titrator or manual titration setup (buret, stirrer).
  - pH meter with a suitable electrode combination (e.g., glass and calomel).
  - Analytical balance.
- Reagents:
  - Isopropyl alcohol, reagent grade.
  - Standardized 0.1 N Hydrochloric Acid (HCl) in isopropyl alcohol.
- Procedure:
  - Accurately weigh an appropriate amount of the **cocoamine** sample into a clean, dry beaker. The sample size should be chosen to give a convenient titrant volume.
  - Dissolve the sample in 50-100 mL of isopropyl alcohol.
  - Immerse the electrodes in the solution and begin stirring.
  - Record the initial potential (mV) or pH.
  - Titrate the solution with the standardized 0.1 N HCl solution, recording the potential and titrant volume at regular intervals.
  - Continue the titration past the equivalence point, which is identified by the largest potential change for a given volume increment.
  - Determine the exact endpoint from a plot of potential vs. volume or by using the first or second derivative of the titration curve.
- Calculation: Total Amine Value (mgKOH/g) =  $(V * N * 56.1) / W$ 
  - V = Volume of HCl titrant at the endpoint (mL)
  - N = Normality of the HCl solution (eq/L)

- $56.1 = \text{Molecular weight of KOH (g/mol)}$
- $W = \text{Weight of the sample (g)}$

## Analysis by Gas Chromatography (GC)

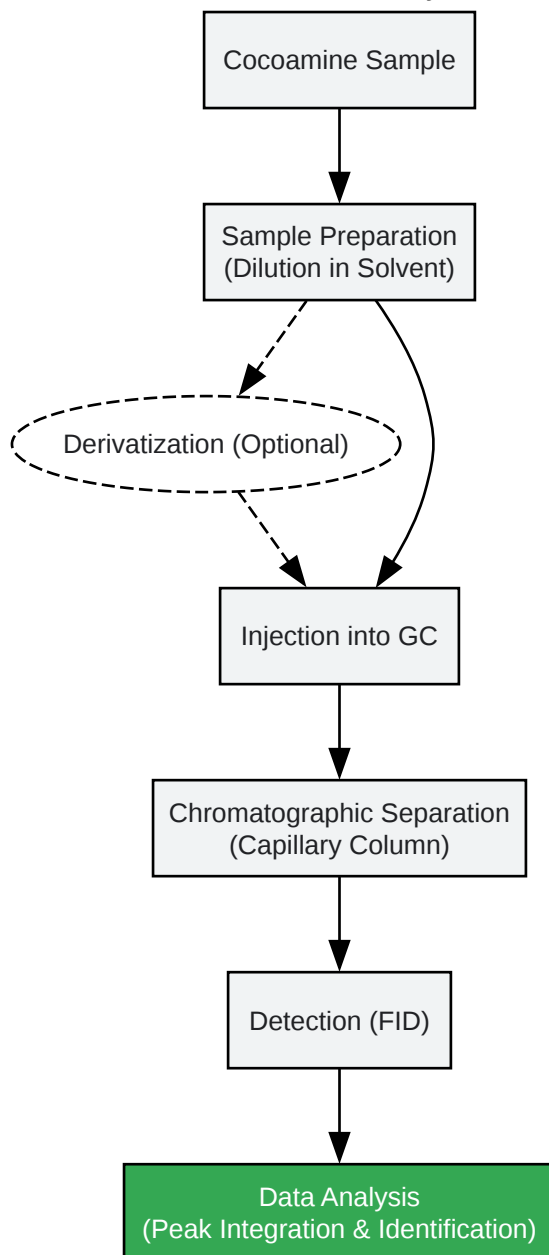
GC is used to determine the alkyl chain length distribution and to quantify the relative amounts of primary, secondary, and tertiary amines.<sup>[17]</sup>

- Principle: The amine sample is volatilized and separated based on the differential partitioning of its components between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. A Flame Ionization Detector (FID) is commonly used for detection.<sup>[17]</sup> Due to the polar and reactive nature of amines, derivatization may sometimes be employed to improve peak shape and thermal stability, though direct analysis is also possible with appropriate columns.<sup>[18]</sup>
- Apparatus:
  - Gas chromatograph equipped with a capillary column and FID.
  - Injector (Split/Splitless).
- Typical GC Conditions:
  - Column: Agilent CP-Sil 13 CB, 50 m x 0.32 mm, 1.2  $\mu\text{m}$  film thickness (or equivalent column suitable for amine analysis).<sup>[17]</sup>
  - Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).<sup>[18]</sup>
  - Injector Temperature: 250-280  $^{\circ}\text{C}$ .
  - Detector Temperature: 275-300  $^{\circ}\text{C}$ .<sup>[17]</sup>
  - Oven Temperature Program: An initial temperature of 40-80 $^{\circ}\text{C}$ , held for 1-2 minutes, followed by a ramp of 5-10 $^{\circ}\text{C}/\text{min}$  up to a final temperature of 250-290 $^{\circ}\text{C}$ , with a final hold period.<sup>[17][18]</sup>
- Procedure:



- Prepare a dilute solution of the **cocoamine** sample (e.g., 0.1-1.0% w/v) in a suitable solvent like acetonitrile or methanol.
- If derivatization is required, follow a validated procedure (e.g., using benzenesulfonyl chloride under alkaline conditions).[18]
- Inject a small volume (e.g., 1  $\mu$ L) of the prepared sample into the GC.
- Run the analysis using the specified temperature program.
- Identify the peaks corresponding to different alkyl chain lengths and amine types by comparing their retention times to those of known standards.
- Quantify the relative percentage of each component by integrating the peak areas.

Figure 3. General Workflow for GC Analysis of Cocoamines



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Figure 3. General Workflow for GC Analysis of **Cocoamines****Need Custom Synthesis?**

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